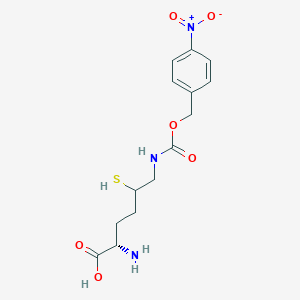![molecular formula C16H11Cl2IN2O4S B13945139 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid CAS No. 535955-51-2](/img/structure/B13945139.png)
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound that features a combination of halogenated aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride . This intermediate is then reacted with 5-iodoanthranilic acid in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with comparable chemical properties.
2-Methyl-4-chlorophenoxyacetic acid: A related compound used in agricultural applications.
Uniqueness
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both iodine and sulfur atoms in its structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
535955-51-2 |
|---|---|
Molekularformel |
C16H11Cl2IN2O4S |
Molekulargewicht |
525.1 g/mol |
IUPAC-Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H11Cl2IN2O4S/c17-8-1-4-13(11(18)5-8)25-7-14(22)21-16(26)20-12-3-2-9(19)6-10(12)15(23)24/h1-6H,7H2,(H,23,24)(H2,20,21,22,26) |
InChI-Schlüssel |
XWXWICGJNZPVBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



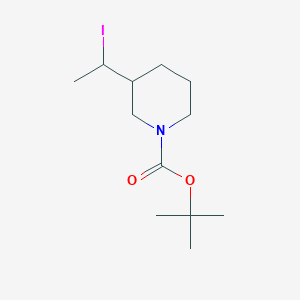
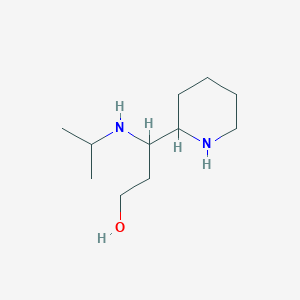
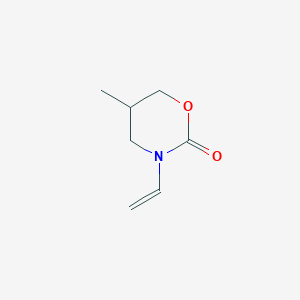

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
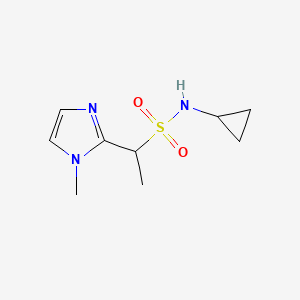
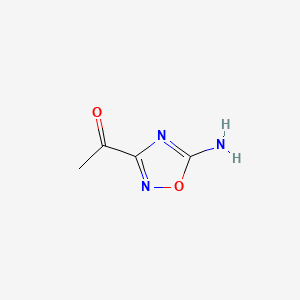

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
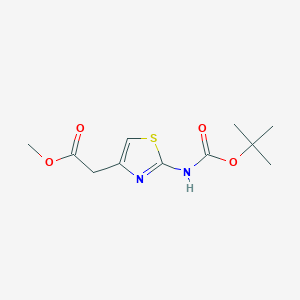
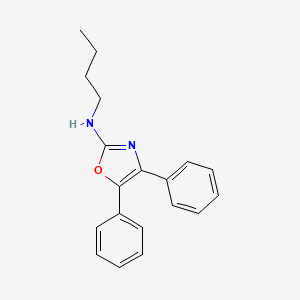
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
